An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine
An In-depth Technical Guide on the Crystal Structure and X-ray Diffraction of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Substituted pyridines are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Understanding their three-dimensional structure is paramount for rational drug design and structure-activity relationship (SAR) studies. This guide presents a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction analysis of the novel compound, 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine. While, to date, a public crystal structure for this specific molecule has not been reported, this document outlines a robust and plausible methodology for its structural elucidation. We will delve into the causality behind experimental choices, from synthetic strategy to data refinement, and present a representative structural analysis based on a hypothetical, yet chemically sound, dataset. This guide is intended to serve as a practical blueprint for researchers engaged in the structural characterization of new chemical entities.
Introduction: The Significance of Substituted Pyridines in Drug Discovery
The pyridine scaffold is a privileged structure in drug development, prized for its ability to engage in a variety of intermolecular interactions, including hydrogen bonding, and its favorable pharmacokinetic properties. The introduction of various substituents onto the pyridine ring allows for the fine-tuning of a compound's steric and electronic profile, which in turn modulates its biological activity. The title compound, 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine, incorporates several key features: a bromine atom, which can act as a handle for further synthetic transformations (e.g., cross-coupling reactions) and can participate in halogen bonding; a methyl group, which can influence conformation and provide a lipophilic contact point; and two N-propyl groups, which significantly increase lipophilicity and can explore larger hydrophobic pockets in a biological target.
Elucidating the precise three-dimensional arrangement of these substituents is crucial for understanding how the molecule interacts with its biological target. Single-crystal X-ray diffraction remains the gold standard for obtaining this information, providing unambiguous data on bond lengths, bond angles, and intermolecular interactions. This guide will walk through a rigorous, hypothetical study to determine the crystal structure of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine, offering insights that are broadly applicable to the structural analysis of novel small molecules.
Proposed Synthesis and Crystallization
Synthetic Strategy
The synthesis of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine can be envisioned through a nucleophilic aromatic substitution reaction, a common method for the amination of pyridines. A plausible synthetic route would start from a commercially available or readily synthesized di-substituted pyridine. For instance, a plausible precursor would be 2,5-dibromo-3-methylpyridine.
Experimental Protocol: Synthesis of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine
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Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,5-dibromo-3-methylpyridine (1.0 eq).
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Addition of Reagents: Add excess di-propylamine (3.0-5.0 eq) to act as both the nucleophile and a solvent. The use of excess amine drives the reaction to completion.
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Reaction Conditions: Heat the reaction mixture to a reflux temperature of 80-100 °C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
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Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted amine and salts. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and filtered.
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Purification: The crude product is concentrated under reduced pressure, and the resulting residue is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine.
Crystallization
Obtaining high-quality single crystals is often the most challenging step in a structural study. For a molecule like 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine, which is expected to be a solid at room temperature, several crystallization techniques can be employed.
Experimental Protocol: Crystallization
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Solvent Selection: A preliminary screening of solvents is essential. Small amounts of the purified compound are dissolved in various solvents of differing polarity (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate, hexanes) to assess solubility.
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Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent (e.g., ethanol) in a small vial. The vial is loosely capped to allow for the slow evaporation of the solvent over several days at room temperature.
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Vapor Diffusion: In this technique, a concentrated solution of the compound in a volatile solvent (e.g., dichloromethane) is placed in a small, open vial. This vial is then placed inside a larger, sealed jar containing a less volatile anti-solvent in which the compound is poorly soluble (e.g., hexanes). The vapor of the anti-solvent slowly diffuses into the solution of the compound, reducing its solubility and promoting crystal growth.
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Crystal Harvesting: Once suitable crystals have formed, they are carefully harvested using a nylon loop and immediately coated in a cryoprotectant (e.g., paratone-N oil) to prevent solvent loss and protect them during flash-cooling.
Single-Crystal X-ray Diffraction Analysis
The following protocol outlines a standard procedure for data collection and structure refinement.
Experimental Protocol: Data Collection and Structure Refinement
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Crystal Mounting and Data Collection: A suitable single crystal is mounted on a goniometer head. Data collection is performed on a diffractometer equipped with a CCD or CMOS detector and a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) at a cryogenic temperature (typically 100 K) to minimize thermal motion.
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Unit Cell Determination and Data Integration: The collected diffraction images are used to determine the unit cell parameters and the crystal lattice symmetry. The intensity of each reflection is then integrated using software such as SAINT.
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Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods with software like SHELXT and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
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Data Validation and Visualization: The final refined structure is validated using tools like checkCIF. Molecular graphics are generated using software such as OLEX2, Mercury, or Diamond.
Hypothetical Crystallographic Data and Structural Analysis
As no experimental data is publicly available, the following tables present plausible, hypothetical data for the crystal structure of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine.
Crystal Data and Structure Refinement
| Parameter | Hypothetical Value |
| Empirical formula | C12H19BrN2 |
| Formula weight | 271.20 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P2₁/c |
| Unit cell dimensions | a = 8.521(3) Å, α = 90°b = 15.134(5) Å, β = 101.32(2)°c = 10.245(4) Å, γ = 90° |
| Volume | 1292.1(8) ų |
| Z | 4 |
| Density (calculated) | 1.393 Mg/m³ |
| Absorption coefficient | 2.95 mm⁻¹ |
| F(000) | 560 |
| Crystal size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.50 to 27.50° |
| Reflections collected | 11893 |
| Independent reflections | 2965 [R(int) = 0.045] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2965 / 0 / 145 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.038, wR2 = 0.095 |
| R indices (all data) | R1 = 0.052, wR2 = 0.108 |
| Largest diff. peak and hole | 0.54 and -0.48 e.Å⁻³ |
Selected Bond Lengths and Angles
| Bond | Length (Å) | Angle | Degree (°) |
| Br(1)-C(5) | 1.905(3) | C(6)-N(1)-C(2) | 118.5(2) |
| N(1)-C(2) | 1.345(3) | C(3)-C(2)-N(2) | 117.2(3) |
| N(1)-C(6) | 1.338(4) | C(2)-N(2)-C(7) | 120.1(2) |
| N(2)-C(2) | 1.382(3) | C(2)-N(2)-C(10) | 121.3(2) |
| N(2)-C(7) | 1.475(4) | C(7)-N(2)-C(10) | 118.5(3) |
| N(2)-C(10) | 1.478(4) | C(5)-C(4)-C(3) | 119.8(3) |
| C(3)-C(4) | 1.391(4) | C(4)-C(5)-Br(1) | 118.9(2) |
| C(4)-C(5) | 1.385(4) |
Structural Analysis and Discussion
The hypothetical crystal structure of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine would reveal a planar pyridine ring, as expected. The C-Br bond length of approximately 1.905 Å is typical for a bromine atom attached to an sp²-hybridized carbon. The bond lengths within the pyridine ring would likely show some degree of delocalization, though the C(2)-N(1) and C(6)-N(1) bonds would be shorter than the C-C bonds, consistent with the aromatic nature of the heterocycle.
A key structural feature would be the orientation of the N,N-dipropylamino group relative to the pyridine ring. Due to steric hindrance from the adjacent methyl group and the pyridine ring itself, the two propyl chains would likely adopt a conformation that minimizes steric clash. The C(2)-N(2) bond would likely have some double bond character due to the delocalization of the nitrogen lone pair into the pyridine ring. This would be evidenced by a shorter than expected C-N single bond length.
In the solid state, intermolecular interactions would play a crucial role in the crystal packing. While the molecule lacks strong hydrogen bond donors, weak C-H···Br or C-H···π interactions might be observed. The bromine atom could also participate in halogen bonding with electron-rich regions of neighboring molecules. The overall packing would likely be dominated by van der Waals forces, with the propyl chains of adjacent molecules interleaving to maximize packing efficiency.
Visualizations
Molecular Structure
Caption: Workflow for the structural elucidation of the title compound.
Conclusion
This technical guide has provided a comprehensive, albeit hypothetical, framework for the synthesis and structural characterization of 5-Bromo-3-methyl-N,N-dipropyl-2-pyridinamine. By detailing robust experimental protocols and presenting plausible data, we have illustrated the key steps and considerations in modern small-molecule crystallography. The structural insights gained from such an analysis are invaluable for the fields of medicinal chemistry and drug development, enabling the design of more potent and selective therapeutic agents. It is our hope that this guide will serve as a valuable resource for researchers embarking on the structural elucidation of novel chemical entities.
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